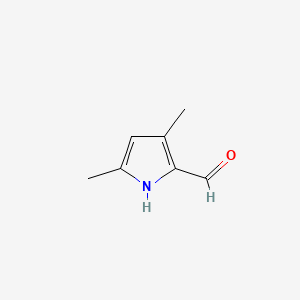

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-6(2)8-7(5)4-9/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFZYUOHJBXMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296965 | |

| Record name | 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-58-8 | |

| Record name | 2199-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde is a pivotal heterocyclic compound characterized by a pyrrole ring substituted with two methyl groups and a reactive carbaldehyde moiety. This unique arrangement of functional groups imparts a versatile chemical profile, rendering it a valuable building block in the synthesis of a diverse array of complex organic molecules. Its significance resonates across various scientific disciplines, most notably in the fields of medicinal chemistry, materials science, and diagnostics, where it serves as a key precursor for the construction of bioactive compounds and functional dyes. This technical guide provides a comprehensive overview of the core chemical properties, established synthetic routes, and key applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

PART 1: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental to its application in synthetic chemistry. These properties dictate its behavior in different solvent systems, its reactivity, and the means by which it and its derivatives can be characterized.

Core Physical and Chemical Identifiers

The fundamental identifiers and properties of this compound are summarized in the table below, providing a quick reference for laboratory use.[1][2]

| Property | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₇H₉NO[1] |

| Molecular Weight | 123.15 g/mol [1] |

| CAS Number | 2199-58-8[1] |

| Appearance | Solid |

| Melting Point | 95-99 °C |

| InChI Key | RDFZYUOHJBXMJA-UHFFFAOYSA-N[1][2] |

| SMILES | CC1=CC(=C(N1)C=O)C[1][2] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. The key spectral data are outlined below.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing carbaldehyde group on the pyrrole ring.

| ¹H NMR | ¹³C NMR |

| Chemical shifts (δ) are typically observed in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). | Characteristic peaks confirm the carbon framework. |

| A singlet for the aldehydic proton is found in the downfield region. | The carbonyl carbon of the aldehyde appears significantly downfield. |

| The pyrrolic NH proton exhibits a broad singlet. | The carbons of the pyrrole ring show distinct signals. |

| A singlet corresponds to the proton on the pyrrole ring. | The methyl carbons appear in the upfield region. |

| Two singlets are observed for the two methyl groups. |

Note: Specific chemical shifts can be found in various spectral databases.[3]

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretching of the pyrrole ring |

| ~1650 | C=O stretching of the aldehyde |

| ~2900-3000 | C-H stretching of methyl and aromatic groups |

Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (123.15).[1][2]

PART 2: Synthesis Methodologies

The synthesis of substituted pyrroles is a well-established area of organic chemistry, with several named reactions providing efficient routes. The preparation of this compound typically involves the construction of the pyrrole core followed by formylation.

Knorr Pyrrole Synthesis: A Classic Approach

The Knorr pyrrole synthesis is a widely utilized method for preparing substituted pyrroles.[4][5] It involves the condensation of an α-amino-ketone with a compound containing a reactive methylene group, such as a β-ketoester.[4][5] For this compound, a variation of this synthesis is often employed.

Causality Behind Experimental Choices: The in-situ generation of the α-aminoketone is crucial as these compounds are often unstable and prone to self-condensation.[5] The use of zinc dust and acetic acid provides a reducing environment to convert a precursor, such as an α-oximino-β-ketoester, to the required α-amino-ketone.

Caption: Generalized workflow for Knorr pyrrole synthesis.

Paal-Knorr Pyrrole Synthesis

Another fundamental method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[6][7][8] The reaction is typically acid-catalyzed.[8][9]

Mechanism of Paal-Knorr Synthesis: The mechanism involves the nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[8][9]

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Vilsmeier-Haack Formylation: Introducing the Aldehyde

Once the 2,4-dimethylpyrrole core is synthesized, the carbaldehyde group is introduced at the C2 position via the Vilsmeier-Haack reaction.[10][11] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[10][11]

Trustworthiness of the Protocol: The Vilsmeier-Haack reaction is a highly reliable and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds like pyrroles.[10][11] The regioselectivity for formylation at the α-position (C2) of the pyrrole ring is generally high due to the electronic nature of the pyrrole ring.[10]

Caption: Vilsmeier-Haack formylation of 2,4-dimethylpyrrole.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. An exothermic reaction will occur, leading to the formation of the Vilsmeier reagent. Allow the mixture to stir for a specified time at a controlled temperature.[12]

-

Substrate Addition: Dissolve 2,4-dimethylpyrrole in a suitable solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent mixture, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker of ice water containing a base (e.g., sodium acetate or sodium carbonate) to hydrolyze the intermediate iminium salt and neutralize the acid.[12][13]

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.[12]

PART 3: Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the interplay between the nucleophilic pyrrole ring and the electrophilic carbaldehyde group. This dual reactivity makes it a versatile precursor in organic synthesis.

Reactions of the Aldehyde Group

The carbaldehyde group undergoes typical aldehyde reactions, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to a primary alcohol.

-

Condensation Reactions: Reacts with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other condensation products. These reactions are fundamental to the synthesis of more complex heterocyclic systems.

Reactions involving the Pyrrole Ring

The pyrrole ring is susceptible to electrophilic substitution, although the presence of the electron-withdrawing aldehyde group can deactivate the ring to some extent. The nitrogen atom can also be alkylated or acylated.

Key Application: Synthesis of BODIPY Dyes

A prominent application of this compound and its derivatives is in the synthesis of BODIPY (boron-dipyrromethene) dyes.[14][15][] These dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability, making them invaluable in bioimaging and as fluorescent probes.[][]

Synthesis of BODIPY Dyes: A Step-by-Step Overview

The synthesis typically involves the acid-catalyzed condensation of two equivalents of a pyrrole derivative with one equivalent of an aldehyde, followed by oxidation and complexation with a boron source.[14][15][]

Sources

- 1. This compound | C7H9NO | CID 270465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 3. spectrabase.com [spectrabase.com]

- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 5. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. prepchem.com [prepchem.com]

- 14. d-nb.info [d-nb.info]

- 15. Expeditious, mechanochemical synthesis of BODIPY dyes - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde CAS number 2199-58-8

An In-depth Technical Guide to 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS: 2199-58-8) for Advanced Research and Drug Development

Introduction: Unveiling a Core Heterocyclic Scaffold

This compound, identified by its CAS number 2199-58-8, is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry.[1][2][3] As a substituted pyrrole, this compound belongs to a class of aromatic five-membered rings that are integral to a vast array of natural products and pharmaceuticals.[4][5][6] The strategic placement of two methyl groups and a reactive carbaldehyde function on the pyrrole core makes it an exceptionally versatile precursor for constructing more complex molecular architectures. Its significance is particularly pronounced in the development of targeted therapeutics, where the pyrrole motif serves as a "privileged scaffold" capable of interacting with diverse biological targets, most notably protein kinases.[4][7][8] This guide offers a comprehensive exploration of its synthesis, properties, reactivity, and critical applications for scientists engaged in cutting-edge drug discovery.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is fundamental for its effective application in research and development. The key characteristics of this compound are summarized below. Spectroscopic data, including 1H NMR, are available in public databases and from commercial suppliers, providing essential tools for structural verification and quality control.[9][10]

| Property | Value | Reference(s) |

| CAS Number | 2199-58-8 | [11][12][13] |

| Molecular Formula | C₇H₉NO | [2][11][14] |

| Molecular Weight | 123.15 g/mol | [2][11][13] |

| Appearance | Solid | |

| Melting Point | 95-99 °C | |

| IUPAC Name | This compound | [11] |

| SMILES | Cc1cc(C)c(C=O)[nH]1 | [2][11] |

| InChI Key | RDFZYUOHJBXMJA-UHFFFAOYSA-N | [11] |

Core Synthesis Methodologies: Crafting the Pyrrole Framework

The synthesis of substituted pyrroles is a well-established field of organic chemistry, with several named reactions providing reliable access to this heterocyclic core. The introduction of the 2-carbaldehyde group is typically achieved via electrophilic formylation of a pre-formed pyrrole ring.

Vilsmeier-Haack Formylation: The Gateway to Pyrrole Aldehydes

The Vilsmeier-Haack reaction is the most direct and widely employed method for the formylation of electron-rich heterocycles like pyrrole.[15][16][17] The causality behind this choice lies in the reaction's efficiency and mild conditions. The process involves two main stages: the formation of the electrophilic Vilsmeier reagent, a chloromethyliminium salt, from a formamide (typically N,N-dimethylformamide, DMF) and a halogenating agent (commonly phosphorus oxychloride, POCl₃), followed by the electrophilic substitution of the pyrrole ring.[15][16] Due to the electron-donating nature of the nitrogen atom, the electrophilic attack preferentially occurs at the C2 (alpha) position, which is the most electron-rich site.[15]

A step-by-step protocol for the synthesis of the title compound would proceed as follows:

Experimental Protocol: Vilsmeier-Haack Formylation of 2,4-Dimethylpyrrole

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the solid Vilsmeier reagent will be observed.

-

Substrate Addition: Dissolve 2,4-dimethylpyrrole in a suitable solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

Hydrolysis (Work-up): Carefully pour the reaction mixture onto crushed ice containing a saturated solution of sodium bicarbonate or sodium acetate. This step hydrolyzes the intermediate iminium salt to the final aldehyde product.

-

Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound as a solid.

Caption: Vilsmeier-Haack formylation of 2,4-dimethylpyrrole.

Classical Pyrrole Syntheses: Knorr and Paal-Knorr

While Vilsmeier-Haack is used for functionalization, the initial pyrrole ring can be constructed via classical methods like the Knorr and Paal-Knorr syntheses.

-

Knorr Pyrrole Synthesis: This method involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl, such as a β-ketoester.[18][19] A significant feature of this synthesis is that the α-amino-ketones are highly reactive and prone to self-condensation, necessitating their in situ preparation, often from an oxime precursor.[18][19]

Caption: Core components of the Knorr pyrrole synthesis.

-

Paal-Knorr Pyrrole Synthesis: This is arguably the most straightforward method for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[20][21][22] Mechanistic studies have shown that the reaction proceeds through the formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration to form the aromatic pyrrole ring.[22][23][24] The reaction is often accelerated by a weak acid.[21][24]

Caption: Key mechanistic steps of the Paal-Knorr synthesis.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The true value of this compound for drug development professionals lies in its role as a precursor to potent and selective bioactive molecules. The pyrrole scaffold is a cornerstone in modern medicinal chemistry, particularly in oncology.[4][7][25]

The Pyrrole Core in Anticancer Agents

Pyrrole-containing compounds have demonstrated the ability to modulate numerous cancer-relevant targets, including microtubules, histone deacetylases, and receptor tyrosine kinases.[4][26] Their structural features allow them to fit into ATP-binding pockets of enzymes, making them ideal frameworks for developing kinase inhibitors.[8]

Focus: Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are a family of enzymes that regulate cell cycle progression.[27] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[27][28] Several approved and clinical-stage drugs are CDK inhibitors, and the pyrrole core is a recurring motif in their design.[28][29]

-

Rationale for Use: The N-H group of the pyrrole ring can act as a hydrogen bond donor, while the aromatic system can engage in π-stacking interactions within the kinase active site. The aldehyde group of this compound is a synthetic handle that allows for the elaboration of the molecule, enabling the construction of fused ring systems (like pyrrolo[2,3-d]pyrimidines) or the attachment of side chains that confer potency and selectivity.[27][28]

-

Therapeutic Strategy: The development of selective CDK inhibitors is a major goal. For example, after patients develop resistance to CDK4/6 inhibitors (e.g., palbociclib), a compensatory pathway involving CDK2 often becomes active.[27] Therefore, highly selective CDK2 inhibitors are sought after as a next-line therapy.[27] Scaffolds derived from pyrrole-2-carbaldehydes are being actively explored to achieve this selectivity.[27][28]

Caption: Synthetic logic from the pyrrole aldehyde to a CDK inhibitor.

Conclusion

This compound (CAS: 2199-58-8) is far more than a simple chemical intermediate; it is a strategic starting material for the synthesis of high-value, biologically active compounds. Its robust synthesis via Vilsmeier-Haack formylation and the versatile reactivity of its functional groups provide a reliable platform for molecular elaboration. For researchers in drug development, this compound is a validated entry point into the design of sophisticated heterocyclic systems, most notably selective kinase inhibitors for oncology. A thorough understanding of its chemistry and synthetic utility is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

-

Wikipedia. Knorr pyrrole synthesis. Available from: [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

-

RSC Advances. (2018). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Available from: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available from: [Link]

-

RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Available from: [Link]

-

Synlett. (2011). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Formamides. Available from: [Link]

-

ACS Medicinal Chemistry Letters. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

MDPI. (2023). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Available from: [Link]

-

European Journal of Medicinal Chemistry. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. Available from: [Link]

-

Journal of Cancer Treatment and Diagnosis. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available from: [Link]

-

Journal of Medicinal Chemistry. (2008). Pyrrolo[2,3-a]carbazoles as Potential Cyclin Dependent Kinase 1 (CDK1) Inhibitors. Synthesis, Biological Evaluation, and Binding Mode through Docking Simulations. Available from: [Link]

-

Current Medicinal Chemistry. (2024). Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. Available from: [Link]

-

YouTube. (2022). Knorr Pyrrole Synthesis | Organic Chemistry. Available from: [Link]

-

ChemAnalyst. CAS 2199-58-8: this compound. Available from: [Link]

-

ResearchGate. (2021). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Available from: [Link]

-

Scientific Reports. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Available from: [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

-

Journal of Medicinal Chemistry. (2008). Pyrrolo[2,3-a]carbazoles as potential cyclin dependent kinase 1 (CDK1) Inhibitors. Synthesis, biological evaluation, and binding mode through docking simulations. Available from: [Link]

-

Organic Letters. (2002). Synthetic approaches to indolo[6,7-a]pyrrolo[3,4-c]carbazoles: potent cyclin D1/CDK4 inhibitors. Available from: [Link]

-

Canadian Journal of Chemistry. (1973). Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole. Available from: [Link]

-

DC Chemicals. PYR-9588|CAS 2199-58-8. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

PubChem. 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde. Available from: [Link]

-

SpectraBase. 3,5-dimethyl-2-pyrrolecarboxaldehyde - Optional[1H NMR] - Spectrum. Available from: [Link]

-

SciTechnol. (2018). Therapeutic Significance of Pyrrole in Drug Delivery. Available from: [Link]

-

PubChemLite. This compound (C7H9NO). Available from: [Link]

-

SpectraBase. 3,4-dimethyl-1H-pyrrole-2-carbaldehyde - Optional[1H NMR] - Spectrum. Available from: [Link]

-

Molecules. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]

-

RSC Advances. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]

-

ResearchGate. (2019). Design and development of pyrrole carbaldehyde: An effective pharmacophore for enoyl-ACP reductase. Available from: [Link]

Sources

- 1. CAS 2199-58-8: this compound [cymitquimica.com]

- 2. 3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde [lgcstandards.com]

- 3. dcchemicals.com [dcchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. scitechnol.com [scitechnol.com]

- 6. scispace.com [scispace.com]

- 7. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 9. 2199-58-8|this compound|BLD Pharm [bldpharm.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound | C7H9NO | CID 270465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde | 2199-58-8 [chemicalbook.com]

- 13. CAS 2199-58-8 | this compound - Synblock [synblock.com]

- 14. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 16. ijpcbs.com [ijpcbs.com]

- 17. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 18. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 19. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 22. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. rgmcet.edu.in [rgmcet.edu.in]

- 25. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Synthetic approaches to indolo[6,7-a]pyrrolo[3,4-c]carbazoles: potent cyclin D1/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde

Introduction: The Significance of a Versatile Heterocycle

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS No. 2199-58-8) is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its substituted pyrrole scaffold is a common motif in natural products and pharmacologically active compounds, including those with antibacterial and antifungal properties.[3] The presence of three distinct functional groups—the secondary amine within the aromatic ring, the electron-withdrawing aldehyde, and the electron-donating methyl groups—creates a unique electronic and steric environment. This environment dictates the molecule's reactivity and makes its unambiguous characterization essential for any research or development application. Pyrrole-2-carbaldehydes, in general, are crucial intermediates in the synthesis of complex macrocycles like porphyrins and are studied for their physiological activities.[4][5]

This guide provides a comprehensive analysis of the core spectroscopic data used to identify and validate the structure of this compound. We will delve into the causality behind the observed spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Synthesis Overview

The structural integrity of the final compound is intrinsically linked to its synthesis. The most common and efficient method for preparing pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[6][7] This reaction involves the formylation of an electron-rich aromatic ring, such as 2,4-dimethylpyrrole, using a Vilsmeier reagent, which is typically formed from a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8]

The regioselectivity of the Vilsmeier-Haack reaction on substituted pyrroles is a critical consideration. Formylation occurs preferentially at the α-position (C2 or C5) due to the higher electron density and stabilization of the intermediate sigma complex by the nitrogen atom.[7] In the case of 2,4-dimethylpyrrole, the C5 position is sterically unhindered and electronically activated, leading to the desired this compound product.

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are required for complete assignment.

¹H NMR Spectroscopy

Experimental Protocol (Illustrative)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can resolve the N-H proton signal which might otherwise exchange too rapidly.

-

Data Acquisition: Acquire the spectrum on a 300 MHz (or higher) spectrometer.

-

Parameters: Standard parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

Referencing: The spectrum is referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Data Summary & Interpretation

The ¹H NMR spectrum provides four key signals corresponding to the four distinct types of protons in the molecule.

Caption: Numbering scheme for this compound.

| Proton Assignment | Multiplicity | Chemical Shift (δ) in DMSO-d₆[9] | Causality and Insights |

| N1-H | broad singlet | ~11.6 ppm | The proton attached to nitrogen is acidic and often appears as a broad signal due to quadrupole broadening and potential exchange with trace water. Its highly deshielded position is characteristic of a proton on a nitrogen atom within an aromatic system. |

| CHO | singlet | ~9.3 ppm | Aldehydic protons are highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. It appears as a singlet as there are no adjacent protons within three bonds. |

| C4-H | singlet | ~5.8 ppm | This is the sole proton directly attached to the pyrrole ring. It resides in the typical aromatic region but is significantly shielded compared to benzene protons. This is due to the electron-donating effect of the nitrogen lone pair into the π-system. Its singlet nature confirms the substitution pattern. |

| C3-CH₃ & C5-CH₃ | two singlets | ~2.2 ppm | The two methyl groups appear as sharp singlets. They are in slightly different chemical environments; one is adjacent to the aldehyde (C3-CH₃) and the other to the NH group (C5-CH₃), which can sometimes lead to two distinct, closely spaced signals. Their chemical shift is typical for methyl groups attached to an aromatic ring. |

¹³C NMR Spectroscopy

Experimental Protocol (Illustrative)

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same spectrometer.

-

Parameters: A 90-degree pulse angle and a longer relaxation delay (2-5 seconds) are standard. A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Data Summary & Interpretation

The proton-decoupled ¹³C NMR spectrum shows seven distinct signals, confirming the presence of seven unique carbon atoms.

| Carbon Assignment | Chemical Shift (δ)[1] | Causality and Insights |

| C=O (Aldehyde) | ~176 ppm | The carbonyl carbon is the most deshielded carbon due to the direct attachment to the highly electronegative oxygen atom. |

| C2 | ~132 ppm | This carbon is attached to both the electron-withdrawing aldehyde group and the nitrogen atom. Its chemical shift reflects a balance of these effects within the aromatic ring. |

| C5 | ~140 ppm | Attached to a methyl group and the nitrogen, this carbon is significantly deshielded. The α-carbon to the nitrogen in a pyrrole ring typically appears downfield. |

| C3 | ~130 ppm | This carbon is attached to a methyl group and is adjacent to the aldehyde-bearing carbon. |

| C4 | ~110 ppm | This is the only carbon attached to a hydrogen atom on the ring. It is the most shielded of the ring carbons, consistent with its β-position relative to the nitrogen and the absence of directly attached electron-withdrawing groups. |

| C3-CH₃ & C5-CH₃ | ~12-14 ppm | These signals appear in the far upfield (aliphatic) region, typical for sp³-hybridized methyl carbons attached to an sp² system. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (Illustrative)

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound (~1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty sample compartment is taken first.

Data Summary & Interpretation

The IR spectrum provides a molecular fingerprint, with characteristic absorption bands for the N-H, C=O, C-H, and C=C bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation and Insights |

| ~3200-3300 cm⁻¹ | N-H stretch | This strong, relatively sharp band is characteristic of the N-H stretching vibration in pyrroles. Its position indicates that it is part of an aromatic ring and not a saturated amine. |

| ~2900-3000 cm⁻¹ | C-H stretch (aliphatic) | These absorptions are due to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups. |

| ~1650-1680 cm⁻¹ | C=O stretch (aldehyde) | A very strong and sharp absorption band, this is one of the most diagnostic peaks in the spectrum. Its position is indicative of a conjugated aldehyde, where electron delocalization into the pyrrole ring slightly lowers the bond order and, consequently, the stretching frequency compared to a saturated aldehyde. |

| ~1500-1600 cm⁻¹ | C=C stretch (aromatic) | These bands, often of medium intensity, arise from the C=C stretching vibrations within the pyrrole ring. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

Experimental Protocol (Illustrative)

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Electron Ionization (EI) is a common technique for relatively small, volatile molecules. Electrospray Ionization (ESI) is a softer technique often used in LC-MS.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

Data Interpretation

The molecular formula of this compound is C₇H₉NO, with a monoisotopic mass of approximately 123.07 Da.[1]

-

Molecular Ion (M⁺): In an EI spectrum, a prominent peak at m/z = 123 would correspond to the molecular ion. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

-

Key Fragmentation Patterns: The stability of the aromatic pyrrole ring often dominates the fragmentation. Common fragmentation pathways include:

-

Loss of H• (M-1): A peak at m/z = 122 can arise from the loss of the aldehydic hydrogen radical.

-

Loss of CO (M-28): A peak at m/z = 95 can result from the characteristic loss of a neutral carbon monoxide molecule from the aldehyde group, yielding a 3,5-dimethylpyrrole radical cation. This is often a significant fragment.

-

Loss of CH₃• (M-15): A peak at m/z = 108 can be observed due to the loss of a methyl radical.

-

Caption: Plausible fragmentation pathways in mass spectrometry.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the precise connectivity of the carbon-hydrogen framework, IR spectroscopy validates the presence of key functional groups (N-H, C=O), and mass spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis. This multi-faceted spectroscopic approach is indispensable for ensuring the identity and purity of this important chemical intermediate in any research or development pipeline.

References

-

Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded. (n.d.). Thieme Chemistry. Retrieved January 2, 2026, from [Link]

-

Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. (n.d.). Scribd. Retrieved January 2, 2026, from [Link]

-

Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. (1970). Journal of the Chemical Society C: Organic. Retrieved January 2, 2026, from [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012, July 20). ARKIVOC. Retrieved January 2, 2026, from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical, Chemical and Biological Sciences. Retrieved January 2, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. (2022, October 12). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 2, 2026, from [Link]

-

3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. (2022, September 27). ACS Publications. Retrieved January 2, 2026, from [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023, March 13). MDPI. Retrieved January 2, 2026, from [Link]

-

SYNTHESIS, CHARACTERIZATION AND SPECTRAL ANALYSIS, OF PYRROLE-2-CARBOXALDEHYDE-4-(4-METHOXYPHENYL)-THIOSEMICARBAZONE-BIS(TRIPHENYLPHOSPHINE)COPPER(I)NITRATE. (2022, October 13). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Pyrrole-2-carboxaldehyde. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]

-

3,5-dimethyl-2-pyrrolecarboxaldehyde - [1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

-

2-formyl pyrrole. (n.d.). The Good Scents Company. Retrieved January 2, 2026, from [Link]

- Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof. (n.d.). Google Patents.

-

Infrared Spectra and Photochemistry of Matrix-Isolated Pyrrole-2-carbaldehyde. (n.d.). CORE. Retrieved January 2, 2026, from [Link]

-

This compound (C7H9NO). (n.d.). PubChemLite. Retrieved January 2, 2026, from [Link]

-

Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. (2018, January 12). ACS Publications. Retrieved January 2, 2026, from [Link]

-

Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

-

1H-Pyrrole-2-carboxaldehyde. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

-

Simulation of IR Spectra of Some Organic Compounds-A Review. (n.d.). IOSR Journal of Applied Chemistry. Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound | C7H9NO | CID 270465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde | 2199-58-8 [chemicalbook.com]

- 3. Buy 3,5-Diethyl-1H-pyrrole-2-carbaldehyde [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. ijpcbs.com [ijpcbs.com]

- 7. One moment, please... [chemistrysteps.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. spectrabase.com [spectrabase.com]

Introduction: The Pyrrole Scaffold as a Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde Derivatives

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in the realm of medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a central component in a vast array of natural products and synthetic drugs, including heme, chlorophyll, and the blockbuster cholesterol-lowering drug, Lipitor.[1] The versatility of the pyrrole core allows for the generation of diverse molecular libraries with a wide spectrum of pharmacological activities.[2] This guide focuses on a specific, highly adaptable starting point for drug discovery: This compound . The strategic placement of the dimethyl groups and the reactive carbaldehyde moiety provides a robust framework for synthesizing novel derivatives with significant therapeutic potential against a range of human diseases. We will explore the synthesis, multifaceted biological activities, and structure-activity relationships of these derivatives, offering field-proven insights for researchers and drug development professionals.

Synthetic Strategies: Forging Diversity from a Core Moiety

The creation of a diverse library of derivatives is fundamental to any drug discovery program. For the this compound core, several established synthetic routes are employed. Multi-component reactions, such as variations of the Knorr pyrrole synthesis, allow for the efficient, one-pot construction of the substituted pyrrole ring from simpler precursors like diketones or ketoesters.[3]

The true versatility, however, lies in the reactivity of the 2-carbaldehyde group. This functional group serves as a crucial handle for subsequent modifications. A common and effective strategy is its condensation with various amines or hydrazides to form Schiff bases or hydrazones, respectively. This approach has been successfully used to synthesize series of novel compounds for biological screening.[4] For instance, the reaction of a pyrrole-2-carbohydrazide with aromatic aldehydes is a straightforward method to produce a range of derivatives with varied electronic and steric properties, crucial for tuning biological activity.[4]

Below is a generalized workflow for the synthesis of such derivatives.

Caption: Generalized workflow for synthesizing pyrrole derivatives.

A Spectrum of Biological Activity

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities. This multifunctionality makes them highly attractive candidates for further investigation.[5]

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The pyrrole moiety is a key feature in numerous anticancer agents, known to modulate critical cellular targets like tyrosine kinases, microtubules, and histone deacetylases.[5] Derivatives of 3,5-dimethyl-pyrrole have shown significant promise, exhibiting cytotoxicity against a range of human cancer cell lines, including colon (LoVo), breast (MCF-7), lung (A-549), and ovarian (SK-OV-3) cancers.[6][7][8]

Mechanisms of Action:

-

Induction of Apoptosis and Cell Cycle Arrest: Many pyrrole derivatives exert their anticancer effects by triggering programmed cell death (apoptosis). They can also halt the cell cycle, often at the G0/G1 phase, preventing cancer cells from proliferating. This is achieved by regulating the activity of cyclins and cyclin-dependent kinases.[9]

-

Generation of Reactive Oxygen Species (ROS): Some pyrrole-containing complexes, particularly those involving metals like copper, can induce significant oxidative stress within cancer cells.[9] This surge in ROS damages cellular components, inhibits critical enzymes like topoisomerase-1, and ultimately leads to cell death through apoptotic and autophagic pathways.[9]

-

Kinase Inhibition: The pyrrol-2-one core, structurally related to our scaffold, is frequently associated with the inhibition of key kinases like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[5] The well-known anticancer drug Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a substituted pyrrole ring, highlighting the scaffold's clinical relevance.[5]

Table 1: In Vitro Cytotoxicity of Selected Pyrrole Derivatives

| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |

| Pyrrolo-benzimidazole derivative (4a) | LoVo (Colon) | High Activity | [7] |

| Pyrrolo-benzimidazole derivative (4d) | LoVo (Colon) | High Activity | [7] |

| Copper (II) Naphthaldehyde Complex (C2) | A-549 (Lung) | 0.7 ± 0.01 | [9] |

| Manganese (II) Triazoline-Thione Complex (1) | A-549 (Lung) | 794.37 | [8] |

| Manganese (II) Triazoline-Thione Complex (1) | HT29 (Colon) | 654.31 | [8] |

*Note: "High Activity" was reported qualitatively in the source.

Anti-inflammatory Properties: Targeting the COX Enzymes

Chronic inflammation is a key driver of numerous diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and many successful NSAIDs, such as Tolmetin and Ketorolac, are built upon a pyrrole framework.[10] These drugs function primarily by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins.[11]

Derivatives of this compound are being actively investigated as a new generation of anti-inflammatory agents.[11] The primary goal is to achieve selective inhibition of COX-2 over COX-1. While both enzymes mediate inflammation, COX-1 also has a protective role in the gastrointestinal tract. Selective COX-2 inhibition, therefore, offers the potential for powerful anti-inflammatory effects with a much-improved safety profile and reduced gastric side effects.[10][11] Research has shown that specific N-pyrrolylcarboxylic acids can be potent COX-2 inhibitors.[10]

Caption: Pyrrole derivatives can selectively inhibit the COX-2 enzyme.

Antimicrobial Activity: A New Front Against Drug Resistance

The rise of antimicrobial resistance necessitates the continuous development of new antibacterial and antifungal agents.[12] Pyrrole derivatives have long been recognized for their antimicrobial potential, with natural products like pyrrolnitrin serving as early examples.[1]

Substituted pyrroles have demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas putida), as well as fungi (Candida albicans).[4][13][14]

Mechanism of Action: A key target for pyrrole-based antimycobacterial agents is the Enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the bacterial fatty acid synthesis pathway.[15] Because this pathway is distinct from that in mammals, ENR inhibitors can be highly selective for the bacterial target, representing a promising avenue for developing new and potent antitubercular drugs.[15]

Table 2: Antimicrobial Activity of Selected Pyrrole Derivatives

| Compound Class | Target Organism | Activity (MIC Value) | Reference |

| Pyrrole-3-carboxaldehydes | Pseudomonas putida | 16 µg/mL | [13] |

| Ethyl-pyrrole-2-carboxylate (ENBHEDPC) | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | [13] |

| Aconicaramide | Micrococcus caseolyticus | 200 µg/mL | [16] |

| Aconicaramide | Staphylococcus epidermidis | 400 µg/mL | [16] |

Antioxidant and Neuroprotective Potential

Oxidative stress is a major contributor to the pathogenesis of neurodegenerative disorders like Parkinson's disease.[17] Compounds with the ability to neutralize free radicals and mitigate oxidative damage are therefore promising therapeutic candidates. Pyrrole derivatives have emerged as potent multifunctional neuroprotective agents due to their combined antioxidant, anti-inflammatory, and enzyme-inhibitory activities.[17]

The pyrrole ring structure, particularly the active N–H group, can participate in free radical scavenging.[17] Studies have shown that certain N-pyrrolyl hydrazide-hydrazones can significantly reduce the production of reactive oxygen species (ROS) and inhibit lipid peroxidation.[17][18] Furthermore, some derivatives have shown the ability to inhibit monoamine oxidase-B (MAO-B), an enzyme whose dysregulation is implicated in Parkinson's disease.[17]

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To provide a practical framework, the following is a standardized, self-validating protocol for assessing the anticancer potential of newly synthesized pyrrole derivatives.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on a human cancer cell line (e.g., A-549).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases cleave the yellow tetrazolium salt MTT into purple formazan crystals, which can be quantified spectrophotometrically. A decrease in signal indicates a reduction in cell viability.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture A-549 cells in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.[8]

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells during the logarithmic growth phase using trypsin-EDTA.

-

-

Cell Seeding:

-

Perform a cell count using a hemocytometer to ensure accurate cell density.

-

Seed the cells into a 96-well microplate at a density of approximately 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test pyrrole derivative in DMSO.

-

Create a series of dilutions of the test compound in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old media from the wells and add 100 µL of the media containing the different compound concentrations.

-

Include control wells: "untreated" (media only) and "vehicle control" (media with the highest concentration of DMSO used).

-

Incubate the plate for 48 hours.[9]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the media from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

-

Caption: A step-by-step workflow for the MTT assay.

Conclusion and Future Horizons

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds in modern drug discovery. The wealth of research demonstrates their potent and often multi-targeted activity as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. The ease of synthetic modification of the core structure allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[19]

Future investigations should focus on several key areas:

-

Rational Design: Employing computational and docking studies to design derivatives with enhanced selectivity for specific biological targets, such as particular kinase isoforms or microbial enzymes.

-

In Vivo Studies: Moving the most promising lead compounds from in vitro assays into preclinical animal models to evaluate their efficacy, toxicity, and overall therapeutic potential.[20]

-

Exploration of New Targets: Expanding the screening of these derivatives against other disease targets where inflammation, oxidative stress, and cellular proliferation are key factors.

The continued exploration of this resourceful small molecule holds significant promise for the development of the next generation of therapeutics to address pressing global health challenges.

References

-

Al-Ostoot, F.H., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(3), 461. Available from: [Link]

-

Patel, R., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega, 8(49), 47043–47061. Available from: [Link]

-

Mangalagiu, I.I., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(15), 5865. Available from: [Link]

-

Al-Ostoot, F.H., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. ResearchGate. Available from: [Link]

-

Genc, B., et al. (2023). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Molecules, 28(23), 7808. Available from: [Link]

-

Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. Available from: [Link]

-

Mangalagiu, I.I., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. Available from: [Link]

-

Fadda, A.A., et al. (2018). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 15(4), 545-558. Available from: [Link]

-

Demir, B., et al. (2021). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. Available from: [Link]

-

PubChem. This compound. PubChem. Available from: [Link]

-

Teijin Pharma Limited. (2024). The Chemical Synthesis of 4-(Ethoxycarbonyl)-3,5-Dimethyl-1H-Pyrrole-2-Carboxylic Acid. Teijin Pharma. Available from: [Link]

-

Kumar, A., et al. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. Available from: [Link]

-

Abele, E., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 28(7), 3183. Available from: [Link]

-

Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. Available from: [Link]

-

Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research. Available from: [Link]

-

Kuznietsova, H., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available from: [Link]

-

Lee, S., et al. (2020). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 25(18), 4288. Available from: [Link]

-

Mote, G.D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available from: [Link]

-

Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed. Available from: [Link]

-

Murugesan, D., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. PMC. Available from: [Link]

-

PubChem. 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde. PubChem. Available from: [Link]

-

Kamal, A., et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. Chemistry & Biodiversity. Available from: [Link]

-

Barbuceanu, S-F., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. Available from: [Link]

-

Danac, R., et al. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. PMC. Available from: [Link]

-

Barbuceanu, S-F., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5129. Available from: [Link]

-

Murugesan, D., et al. (2013). Discovery and structure-activity relationships of pyrrolone antimalarials. Journal of Medicinal Chemistry, 56(7), 2975-90. Available from: [Link]

-

PubChemLite. This compound (C7H9NO). PubChemLite. Available from: [Link]

-

Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233-15266. Available from: [Link]

-

Sharma, P., et al. (2023). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research, 57(4s), s512-s527. Available from: [Link]

-

Ali, I., et al. (2021). Anticancer Function and ROS-Mediated Multi-Targeting Anticancer Mechanisms of Copper (II) 2-hydroxy-1-naphthaldehyde Complexes. Molecules, 26(23), 7338. Available from: [Link]

-

Mahendran, P., et al. (2022). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules, 27(19), 6659. Available from: [Link]

Sources

- 1. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer Function and ROS-Mediated Multi-Targeting Anticancer Mechanisms of Copper (II) 2-hydroxy-1-naphthaldehyde Complexes [mdpi.com]

- 10. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. vlifesciences.com [vlifesciences.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. brieflands.com [brieflands.com]

- 19. Discovery and structure-activity relationships of pyrrolone antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the IUPAC Nomenclature, Synthesis, and Biological Significance of C7H9NO Pyrrole Compounds

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of pyrrole-containing compounds with the molecular formula C7H9NO. It delves into their systematic IUPAC nomenclature, detailed synthetic methodologies, and their significant roles in medicinal chemistry and drug discovery.

Part 1: Systematic IUPAC Nomenclature of C7H9NO Pyrrole Isomers

The systematic naming of pyrrole derivatives follows the IUPAC rules for heterocyclic compounds. The pyrrole ring is the parent hydride, and its atoms are numbered starting from the nitrogen atom as 1, proceeding around the ring to give the lowest possible locants to the substituents. For the molecular formula C7H9NO, a variety of structural isomers are possible, primarily involving acetyl, formyl, methyl, and ethyl substitutions on the pyrrole ring.

A systematic breakdown of the possible isomers and their preferred IUPAC names is presented below.

Acetyl-Methyl-Pyrroles

These isomers consist of a pyrrole ring substituted with one acetyl group (-COCH3) and one methyl group (-CH3).

| Structure | Preferred IUPAC Name | Other Names |

| 1-Methyl-2-acetyl-1H-pyrrole | 1-(1-Methyl-1H-pyrrol-2-yl)ethanone[1] | 2-Acetyl-1-methylpyrrole, N-Methyl-2-acetylpyrrole |

| 1-Methyl-3-acetyl-1H-pyrrole | 1-(1-Methyl-1H-pyrrol-3-yl)ethanone | 3-Acetyl-1-methylpyrrole, N-Methyl-3-acetylpyrrole |

| 2-Acetyl-3-methyl-1H-pyrrole | 1-(3-Methyl-1H-pyrrol-2-yl)ethanone | |

| 2-Acetyl-4-methyl-1H-pyrrole | 1-(4-Methyl-1H-pyrrol-2-yl)ethanone | |

| 2-Acetyl-5-methyl-1H-pyrrole | 1-(5-Methyl-1H-pyrrol-2-yl)ethanone | |

| 3-Acetyl-2-methyl-1H-pyrrole | 1-(2-Methyl-1H-pyrrol-3-yl)ethanone | |

| 3-Acetyl-4-methyl-1H-pyrrole | 1-(4-Methyl-1H-pyrrol-3-yl)ethanone | |

| 3-Acetyl-5-methyl-1H-pyrrole | 1-(5-Methyl-1H-pyrrol-3-yl)ethanone |

Dimethyl-Formyl-Pyrroles

These isomers contain a pyrrole ring with two methyl groups and one formyl group (-CHO).

| Structure | Preferred IUPAC Name | Other Names |

| 2-Formyl-3,4-dimethyl-1H-pyrrole | 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde | |

| 2-Formyl-3,5-dimethyl-1H-pyrrole | 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | |

| 2-Formyl-4,5-dimethyl-1H-pyrrole | 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde[2][3] | |

| 3-Formyl-2,4-dimethyl-1H-pyrrole | 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde | |

| 3-Formyl-2,5-dimethyl-1H-pyrrole | 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde | |

| 1,2-Dimethyl-3-formyl-1H-pyrrole | 1,2-Dimethyl-1H-pyrrole-3-carbaldehyde | |

| 1,3-Dimethyl-2-formyl-1H-pyrrole | 1,3-Dimethyl-1H-pyrrole-2-carbaldehyde | |

| 1,4-Dimethyl-2-formyl-1H-pyrrole | 1,4-Dimethyl-1H-pyrrole-2-carbaldehyde | |

| 1,5-Dimethyl-2-formyl-1H-pyrrole | 1,5-Dimethyl-1H-pyrrole-2-carbaldehyde |

Ethyl-Formyl-Pyrroles

These isomers feature a pyrrole ring substituted with one ethyl group (-CH2CH3) and one formyl group.

| Structure | Preferred IUPAC Name | Other Names |

| 1-Ethyl-2-formyl-1H-pyrrole | 1-Ethyl-1H-pyrrole-2-carbaldehyde | 1-Ethyl-2-pyrrolecarboxaldehyde |

| 1-Ethyl-3-formyl-1H-pyrrole | 1-Ethyl-1H-pyrrole-3-carbaldehyde | |

| 2-Ethyl-3-formyl-1H-pyrrole | 2-Ethyl-1H-pyrrole-3-carbaldehyde | |

| 2-Ethyl-4-formyl-1H-pyrrole | 2-Ethyl-1H-pyrrole-4-carbaldehyde | |

| 2-Ethyl-5-formyl-1H-pyrrole | 2-Ethyl-1H-pyrrole-5-carbaldehyde | |

| 3-Ethyl-2-formyl-1H-pyrrole | 3-Ethyl-1H-pyrrole-2-carbaldehyde | |

| 3-Ethyl-4-formyl-1H-pyrrole | 3-Ethyl-1H-pyrrole-4-carbaldehyde | |

| 3-Ethyl-5-formyl-1H-pyrrole | 3-Ethyl-1H-pyrrole-5-carbaldehyde |

N-Acetyl Pyrrole Derivatives

This category includes isomers where the acetyl group is directly attached to the nitrogen atom of the pyrrole ring.

| Structure | Preferred IUPAC Name | Other Names |

| 1-Acetyl-2,3-dimethyl-1H-pyrrole | 1-(2,3-Dimethyl-1H-pyrrol-1-yl)ethanone | |

| 1-Acetyl-2,4-dimethyl-1H-pyrrole | 1-(2,4-Dimethyl-1H-pyrrol-1-yl)ethanone | |

| 1-Acetyl-2,5-dimethyl-1H-pyrrole | 1-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanone | |

| 1-Acetyl-3,4-dimethyl-1H-pyrrole | 1-(3,4-Dimethyl-1H-pyrrol-1-yl)ethanone | |

| 1-Acetyl-2-ethyl-1H-pyrrole | 1-(2-Ethyl-1H-pyrrol-1-yl)ethanone | |

| 1-Acetyl-3-ethyl-1H-pyrrole | 1-(3-Ethyl-1H-pyrrol-1-yl)ethanone |

Part 2: Synthetic Methodologies and Experimental Protocols

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry, with several named reactions providing versatile routes to these compounds.[4] The choice of synthetic strategy is often dictated by the desired substitution pattern on the pyrrole ring.

Classical Pyrrole Syntheses

-

Paal-Knorr Pyrrole Synthesis: This robust method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring. It is a highly effective method for preparing a wide range of substituted pyrroles.[4][5]

-

Knorr Pyrrole Synthesis: A widely utilized method that involves the condensation of an α-amino ketone with a β-ketoester or another dicarbonyl compound with an activated methylene group.[4]

-

Hantzsch Pyrrole Synthesis: This synthesis involves the reaction of a β-haloketone or aldehyde with ammonia or a primary amine and a β-ketoester.[4]

Synthesis of a Representative Isomer: 1-(1-Methyl-1H-pyrrol-2-yl)ethanone

This section provides a detailed protocol for the synthesis of 1-(1-Methyl-1H-pyrrol-2-yl)ethanone, a common intermediate in pharmaceutical synthesis.[6] The synthesis can be achieved through the acetylation of N-methylpyrrole.[7]

Experimental Protocol: Acetylation of N-Methylpyrrole

-

Reaction Setup: To a stirred solution of N-methylpyrrole (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add acetic anhydride (1.1 equivalents).

-

Catalyst Addition: Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl3) or tin(IV) chloride (SnCl4), at 0 °C. The choice of catalyst can influence the regioselectivity of the acylation.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully adding ice-water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of an inert atmosphere is crucial to prevent the degradation of the starting materials and intermediates, which can be sensitive to air and moisture.

-

The dropwise addition of the acetylating agent and catalyst at low temperature helps to control the exothermic nature of the Friedel-Crafts acylation reaction and minimize the formation of byproducts.

-

The aqueous workup is necessary to remove the Lewis acid catalyst and any unreacted starting materials. The use of a mild base like sodium bicarbonate neutralizes any remaining acid.

Workflow Diagram for the Synthesis of 1-(1-Methyl-1H-pyrrol-2-yl)ethanone

Sources

- 1. 2-Acetyl-1-methylpyrrole | C7H9NO | CID 61240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Formyl-4,5-dimethyl-pyrrole [webbook.nist.gov]

- 3. 2-Formyl-4,5-dimethyl-pyrrole [webbook.nist.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 5. Pyrrole synthesis [organic-chemistry.org]

- 6. nbinno.com [nbinno.com]

- 7. Cas 932-16-1,2-Acetyl-1-methylpyrrole | lookchem [lookchem.com]

Introduction: From Natural Origins to Synthetic Cornerstones

An In-Depth Technical Guide to the Discovery and History of Pyrrole Aldehydes

Pyrrole aldehydes, particularly pyrrole-2-carboxaldehyde, represent a class of heterocyclic compounds fundamental to both the chemistry of life and the art of synthetic organic chemistry. While pyrrole itself is not abundant in nature, its derivatives are ubiquitous, forming the core of vital biological pigments and cofactors such as heme, chlorophyll, and vitamin B12.[1] The aldehyde-functionalized variants of this scaffold are found in a diverse array of natural sources, including fungi, plants, and marine microorganisms.[2][3] For instance, 5-(methoxymethyl)-1H-pyrrole-2-carbaldehyde has been isolated from the medicinal plant Salvia miltiorrhiza, and various other derivatives have been identified in roasted chicory root, cane sugar, and even marine sponges.[2]

Perhaps most significantly, the pyrrole-2-carboxaldehyde skeleton is a key structural feature of pyrraline, an advanced glycation end product (AGE) formed in vivo through the Maillard reaction between glucose and the amino acid lysine.[2][3] As a recognized molecular marker for diabetes, the study of pyrraline underscores the deep physiological relevance of this heterocyclic aldehyde.[2] This natural prevalence and biological importance spurred early chemists to develop methods for their synthesis, not only to study the naturally occurring molecules but also to unlock their potential as versatile building blocks for constructing more complex structures, most notably the porphyrin macrocycle. This guide chronicles the historical journey of pyrrole aldehyde synthesis, from early, often unpredictable, reactions to the development of robust and regioselective methodologies that are now staples of modern organic chemistry.

Part 1: Early Formylation Attempts and Mechanistic Challenges

The initial forays into the formylation of the electron-rich pyrrole ring were extensions of reactions developed for other aromatic systems. However, the unique reactivity of pyrrole often led to unexpected and mechanistically intriguing outcomes.

The Reimer-Tiemann Reaction: An "Abnormal" Pathway

The Reimer-Tiemann reaction, first reported by Karl Reimer and Ferdinand Tiemann, is a classic method for the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base.[4] The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophile.[4][5]

When applied to pyrrole, however, the reaction does not yield the expected pyrrole-2-carboxaldehyde. Instead, it undergoes a ring-expansion process known as the Ciamician-Dennstedt rearrangement to produce 3-chloropyridine.[5][6]

Causality of the Rearrangement: The mechanism involves the electrophilic attack of dichlorocarbene on the pyrrole ring to form an unstable dichlorocyclopropane intermediate.[6] This strained three-membered ring readily undergoes rearrangement, leading to the expansion of the five-membered pyrrole ring into a six-membered pyridine ring, with concomitant loss of a chloride ion to achieve aromaticity.[6] This "abnormal" result highlighted the distinct reactivity of pyrrole compared to simple phenols and demonstrated that a direct C-H formylation via this method was not feasible.

Caption: The Ciamician-Dennstedt rearrangement of pyrrole.

The Gattermann Reaction

Named after the German chemist Ludwig Gattermann, this reaction provided a more direct, albeit hazardous, route to aromatic aldehydes. The classical Gattermann reaction employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst like aluminum chloride (AlCl₃).[7] The reactive electrophile, formimidoyl chloride cation, attacks the aromatic ring, and the resulting iminium salt is hydrolyzed to the aldehyde. For electron-rich heterocycles like pyrrole, this method proved effective for introducing the formyl group.[8]

Due to the extreme toxicity of HCN, a significant modification was developed that uses zinc cyanide (Zn(CN)₂).[7] In this safer variant, Zn(CN)₂ reacts with HCl in situ to generate the necessary HCN and zinc chloride, which also serves as the Lewis acid catalyst.[7] While successful, the Gattermann reaction has been largely superseded by a more versatile and widely applicable method.

Part 2: The Vilsmeier-Haack Reaction - A Paradigm Shift in Pyrrole Formylation

The discovery and development of the Vilsmeier-Haack reaction marked the most significant breakthrough in the synthesis of pyrrole aldehydes. It remains the most common and reliable method for their preparation.[1] The reaction involves treating an activated aromatic compound with a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃).[9]

Mechanism and Regioselectivity

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[10]

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring acts as a nucleophile, attacking the Vilsmeier reagent. The electron-donating nitrogen atom activates the ring, directing the substitution preferentially to the α-position (C2).[10] Subsequent hydrolysis of the resulting iminium salt intermediate liberates the aldehyde.[10][11]

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrrole.